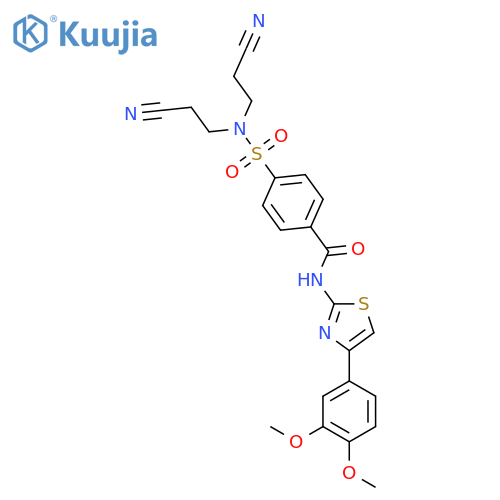

Cas no 392236-31-6 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide)

392236-31-6 structure

商品名:4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide

- F0289-0111

- 392236-31-6

- AKOS024575139

- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

- 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide

-

- インチ: 1S/C24H23N5O5S2/c1-33-21-10-7-18(15-22(21)34-2)20-16-35-24(27-20)28-23(30)17-5-8-19(9-6-17)36(31,32)29(13-3-11-25)14-4-12-26/h5-10,15-16H,3-4,13-14H2,1-2H3,(H,27,28,30)

- InChIKey: DYLHEPSQZZXUDG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(=C(C=2)OC)OC)=O)=CC=1)(N(CCC#N)CCC#N)(=O)=O

計算された属性

- せいみつぶんしりょう: 525.11406120g/mol

- どういたいしつりょう: 525.11406120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 36

- 回転可能化学結合数: 11

- 複雑さ: 912

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 182Ų

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0289-0111-10μmol |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0289-0111-20mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0289-0111-1mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0289-0111-50mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0289-0111-30mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0289-0111-3mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| A2B Chem LLC | BA61840-25mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 25mg |

$360.00 | 2024-04-20 | ||

| A2B Chem LLC | BA61840-50mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 50mg |

$504.00 | 2024-04-20 | ||

| A2B Chem LLC | BA61840-5mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 5mg |

$272.00 | 2024-04-20 | ||

| Life Chemicals | F0289-0111-20μmol |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

392236-31-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

392236-31-6 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2279938-29-1(Alkyne-SS-COOH)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬